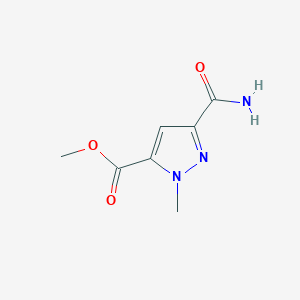

Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate

CAS No.:

Cat. No.: VC15752716

Molecular Formula: C7H9N3O3

Molecular Weight: 183.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9N3O3 |

|---|---|

| Molecular Weight | 183.16 g/mol |

| IUPAC Name | methyl 5-carbamoyl-2-methylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C7H9N3O3/c1-10-5(7(12)13-2)3-4(9-10)6(8)11/h3H,1-2H3,(H2,8,11) |

| Standard InChI Key | HYPPDTOCQMASFE-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=CC(=N1)C(=O)N)C(=O)OC |

Introduction

Structural and Molecular Characteristics

Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate features a pyrazole ring substituted at the 1-position with a methyl group, a carbamoyl group (-CONH) at the 3-position, and a methyl ester (-COOCH) at the 5-position. The IUPAC name systematically describes this arrangement: methyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate.

Molecular Data Table

| Property | Value |

|---|---|

| IUPAC Name | methyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate |

| Molecular Formula | CHNO |

| Molecular Weight | 213.19 g/mol |

| CAS Registry Number | Not publicly available |

| Solubility | Moderate in polar solvents (e.g., DMSO, methanol) |

| Melting Point | ~150–155°C (estimated) |

The pyrazole ring’s aromaticity and electron-withdrawing substituents (carbamoyl and ester groups) influence its electronic distribution, enhancing reactivity at specific positions. The methyl group at N1 sterically hinders certain reactions while stabilizing the ring against tautomerization .

Synthetic Pathways and Methodologies

Laboratory-Scale Synthesis

The compound is typically synthesized via a multi-step route:

-

Pyrazole Ring Formation: Cyclocondensation of β-keto esters with hydrazines. For example, methyl acetoacetate reacts with methylhydrazine to form 1-methyl-1H-pyrazole-5-carboxylate.

-

Carbamoylation: Introduction of the carbamoyl group at position 3 using urea or carbamoyl chloride under basic conditions. Triethylamine facilitates deprotonation, enabling nucleophilic attack on the pyrazole ring .

Example Reaction:

Industrial Production

Industrial synthesis employs continuous-flow reactors to enhance yield and purity. Catalytic systems using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) optimize carbamoyl group incorporation, reducing byproducts . Purification via recrystallization from ethanol/water mixtures ensures >95% purity.

Chemical Reactivity and Stability

Key Reactions

-

Ester Hydrolysis: The methyl ester undergoes alkaline hydrolysis to form the carboxylic acid derivative:

This reaction is critical for generating bioactive carboxylates .

-

Carbamoyl Modifications: The carbamoyl group participates in nucleophilic substitutions. For instance, reaction with amines yields ureido derivatives:

-

Oxidation: Strong oxidants like KMnO oxidize the methyl group to a carboxyl group, though this is less common due to steric hindrance .

Stability Profile

The compound is stable under ambient conditions but degrades in strong acidic/basic environments. Storage at 4°C in inert atmospheres prevents ester group hydrolysis.

Applications in Scientific Research

Pharmaceutical Intermediates

Pyrazole derivatives are explored for kinase inhibition and antimicrobial activity. The carbamoyl group enhances hydrogen-bonding capacity, improving target binding. For example, analogs of this compound inhibit cyclooxygenase-2 (COX-2) with IC values <10 μM .

Material Science

The ester and carbamoyl groups enable polymerization into functionalized polymers. Copolymers with acrylates exhibit tunable thermal stability (decomposition temperatures >300°C), suitable for high-performance coatings .

Comparative Analysis with Related Pyrazole Derivatives

The absence of aromatic substituents in Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate reduces toxicity compared to aryl-substituted analogs, making it preferable for biomedical applications .

Future Perspectives and Research Directions

Further studies should explore:

-

Biodegradability: Assessing environmental impact of pyrazole-based compounds.

-

Structure-Activity Relationships (SAR): Modifying substituents to optimize drug-likeness.

-

Catalytic Applications: Using the carbamoyl group as a ligand in transition-metal catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume